molecular formula C12H13BrN2O2 B11767636 6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione

6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione

Cat. No.: B11767636
M. Wt: 297.15 g/mol
InChI Key: KKJKGAIKDYZHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6’-Bromo-8’-methyl-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione is a complex organic compound belonging to the class of imidazo[1,5-a]pyridines This compound features a unique spiro structure, which is characterized by a cyclopentane ring fused to an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-8’-methyl-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under various conditions, including:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-8’-methyl-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6’ position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

6’-Bromo-8’-methyl-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6’-Bromo-8’-methyl-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6’-Bromo-8’-methyl-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione lies in its specific substitution pattern and spiro structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

6-bromo-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclopentane]-1,5-dione

InChI

InChI=1S/C12H13BrN2O2/c1-7-6-8(13)11(17)15-9(7)10(16)14-12(15)4-2-3-5-12/h6H,2-5H2,1H3,(H,14,16)

InChI Key

KKJKGAIKDYZHDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NC3(N2C(=O)C(=C1)Br)CCCC3

Origin of Product

United States

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